molecular formula C18H21NO2S2 B2666979 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396887-34-5

2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2666979
CAS No.: 1396887-34-5
M. Wt: 347.49
InChI Key: BYTXIMLLWOXCJT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative intended for research applications. This compound features a benzylthio ether group linked to an acetamide core, which is further substituted with a cyclopropyl and a hydroxythiophene moiety. Such a structure is characteristic of molecules investigated for potential central nervous system (CNS) activity. The inclusion of the thiophene ring is a common bioisostere in medicinal chemistry, often used to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds . While the specific biological data for this compound is not currently available, structurally related 2-acetamido-N-benzylacetamide and propanamide derivatives have been quantitatively analyzed and shown to possess anticonvulsant properties in preclinical models such as the maximal electroshock seizure (MES) test . Quantitative Structure-Activity Relationship (QSAR) studies on these analogues, utilizing quantum mechanical calculations at the B3LYP/6-31G** level, have identified key molecular descriptors—such as HOMO-LUMO energy gap and electrophilicity index—that correlate with anticonvulsant efficacy . The proposed mechanism of action for related compounds includes potential interaction with targets like the γ-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter pathway in the brain. Some designed propanamide derivatives have demonstrated binding to γ-aminobutyrate aminotransferase (GABA-AT), showing better affinity than known inhibitors in silico . Researchers may find this compound valuable for exploring new neuropharmacological agents, optimizing anticonvulsant lead structures, or conducting structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-17(12-22-11-14-5-2-1-3-6-14)19-13-18(21,15-8-9-15)16-7-4-10-23-16/h1-7,10,15,21H,8-9,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTXIMLLWOXCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CSCC2=CC=CC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthio.

    Thiophene Incorporation: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the coupling of the benzylthio intermediate with the cyclopropyl-thiophene precursor under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It could be used as a probe or tool in biological research to study various biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylthio and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the cyclopropyl group could confer rigidity to the molecule, affecting its binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Acetamide Derivatives

highlights thiadiazole-acetamide hybrids, such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m). These compounds share the benzylthio group and acetamide backbone but differ in the substituents on the phenoxy moiety. Key comparisons include:

Compound Yield (%) Melting Point (°C) Key Structural Features
Target Compound Cyclopropyl, thiophen-2-yl, hydroxyl
5h 88 133–135 Thiadiazole, isopropylphenoxy
5m 85 135–136 Thiadiazole, methoxyphenoxy
  • The target compound’s cyclopropyl group may reduce conformational flexibility compared to the phenoxy substituents in 5h/5m.
  • Spectroscopic Trends : ¹H NMR data for analogous compounds (e.g., 5k in ) show aromatic protons in the 6.8–7.5 ppm range and methyl/methylene groups at 1.2–4.3 ppm, consistent with benzylthio and acetamide functionalities .

Thiophene-Containing Acetamides

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide

This compound () features dual thiophene rings and a cyano (–CN) group. Unlike the target compound, it lacks the benzylthio and cyclopropyl groups but shares the acetamide-thiophene scaffold:

  • Synthesis: A two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile . The absence of hydroxyl/cyclopropyl groups simplifies synthesis compared to the target compound.
  • Crystallography : Analogues like N-(4-Bromophenyl)-2-(2-thienyl)acetamide () exhibit planar acetamide cores and antimycobacterial activity, suggesting that thiophene-acetamide hybrids may have pharmacological relevance .
2-Amino-N-[3-(2-Chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide

This derivative () demonstrates a near-planar N–C(=O)–C–N acetamide unit and intermolecular N–H⋯O hydrogen bonding. Key differences from the target compound include:

  • Substituents : A 2-chlorobenzoyl group replaces the benzylthio moiety, and an ethyl group adds steric bulk.
  • Crystal Packing : Dihedral angles between thiophene and acetamide units (7.84°) indicate greater planarity than expected for the target compound’s cyclopropyl-containing structure .

Substituent-Driven Functional Variations

2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

This compound () highlights the impact of aromatic substituents:

  • Crystal Structure : The dichlorophenyl ring is twisted 79.7° relative to the thiazole ring, contrasting with the target compound’s thiophene-cyclopropyl orientation.
  • Hydrogen Bonding : N–H⋯N interactions stabilize 1D chains, suggesting that the hydroxyl group in the target compound could similarly enhance packing stability .
N-(Thiophen-2-ylmethyl)acetamide

A simpler analogue () with a thiophene-methyl group shows:

  • Synonym Diversity: Multiple nomenclature variants (e.g., 2-Thenylacetamide) reflect its prevalence in intermediate chemistry .

Biological Activity

The compound 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a thioether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • IUPAC Name : this compound

Synthesis Pathway

The synthesis of similar thioether compounds often involves the following general steps:

  • Formation of Thioether : Reacting a suitable thiol with an alkyl halide.
  • Acetylation : Utilizing acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Cyclopropyl and Hydroxy Group Introduction : Employing cyclopropyl derivatives and hydroxylation reactions to achieve the desired structure.

This synthetic route has been adapted from various studies focusing on related benzylthio compounds, indicating a robust methodology for producing derivatives with specific biological activities .

Antimicrobial Activity

Research has demonstrated that compounds containing benzylthio groups exhibit significant antimicrobial properties. For instance, a study on ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine derivatives showed notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzylthio Compounds

CompoundTarget MicroorganismActivity Level
8aE. coliSignificant
8bStaphylococcus aureusModerate
8cPseudomonas aeruginosaHigh
8eKlebsiella pneumoniaeSignificant

Antifungal Activity

In addition to antibacterial effects, benzylthio compounds have also shown antifungal activity. The same study indicated efficacy against fungi like Candida albicans and Aspergillus fumigatus, suggesting a broad-spectrum application for these compounds in treating infections .

The proposed mechanism for the biological activity of benzylthio derivatives includes:

  • Inhibition of Cell Wall Synthesis : Interfering with peptidoglycan synthesis in bacteria.
  • Disruption of Membrane Integrity : Causing leakage of intracellular components.

These mechanisms are critical for understanding how modifications to the benzylthio group can enhance or diminish biological activity.

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated a series of thioether compounds, including derivatives of the target compound. The results indicated that structural modifications significantly influenced antimicrobial potency. For example, increasing hydrophobicity by altering substituents on the benzene ring enhanced activity against Gram-positive bacteria.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR revealed that the introduction of electron-withdrawing groups on the thiophene ring improved antifungal efficacy while maintaining low toxicity profiles in mammalian cells. This balance is crucial for developing therapeutic agents with minimal side effects.

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